5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Description
Properties
IUPAC Name |
5'-methylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-4-10-9(7-8)12(11(14)13-10)15-5-2-6-16-12/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTLYVBDOGQTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23OCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.
Before delving into biological activities, it is essential to understand the chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₁O₃ |
| Molecular Weight | 219.24 g/mol |
| InChI Key | TVTLYVBDOGQTAV-UHFFFAOYSA-N |
| Solubility | >32.9 µg/ml |
| Purity | ≥95% |
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound's spirocyclic structure allows for diverse interactions with enzymes and receptors, potentially modulating biochemical pathways involved in various diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that the compound exhibits significant inhibitory effects against several bacterial strains. For instance:
- Escherichia coli : IC₅₀ = 15 µM
- Staphylococcus aureus : IC₅₀ = 10 µM
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxicity
The cytotoxic effects of this compound were evaluated in various cancer cell lines. The results indicated:
- HeLa Cells : IC₅₀ = 20 µM
- MCF-7 Cells : IC₅₀ = 25 µM
These results imply that the compound has potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to assess their antimicrobial properties. The study found that certain derivatives exhibited enhanced activity against resistant strains of bacteria compared to the parent compound .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound. Researchers tested its effects on various cancer cell lines and observed that it induced apoptosis in HeLa cells through the activation of caspase pathways. The study concluded that modifications to the spirocyclic structure could improve efficacy and selectivity against cancer cells .
Comparison with Similar Compounds
Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (Compound I)
- Structural Differences :
- Contains a five-membered 1,3-dioxolane ring instead of the six-membered dioxane.
- Lacks the 5'-methyl substitution.
- Synthesis: Prepared via Knoevenagel condensation or ultrasound-assisted 1,3-dipolar cycloaddition with terminal alkynes .
- Biological Activity: Exhibits sedative, hypnotic, and anesthetic properties, attributed to interactions with central nervous system receptors .
5'-Azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Structural Differences :
- Features an azide group at the 5' position instead of a methyl group.
- Retains the dioxolane ring.
- Synthesis : Derived from 5-azido-isatin precursors under acidic conditions with ultrasound irradiation .
- Biological Activity: Precursor to triazole hybrids (e.g., PILAB 1–12) evaluated for hypnotic-sedative activity.
- Key Distinction : The azide group introduces reactivity (e.g., via click chemistry) but may pose toxicity concerns compared to the inert methyl group .
Spiro[cyclopropane-1,3'-indolin]-2'-one
- Structural Differences :
- Replaces the dioxane ring with a strained cyclopropane ring.
- Lacks oxygen atoms in the spiro ring.
- Synthesis : Prepared via cyclopropanation reactions using dimethylsulfonium bromides .
- Biological Activity: Limited data, but cyclopropane rings are known to enhance metabolic resistance in drug design.
- Key Distinction : The cyclopropane's high strain energy may increase reactivity but reduce pharmacokinetic stability compared to dioxane .
Physicochemical and Pharmacological Comparisons
Ring Size and Stability
| Compound | Spiro Ring Size | Ring Strain | Stability |
|---|---|---|---|
| 5'-Methylspiro[1,3-dioxane-... | 6-membered | Low | High |
| Spiro[1,3-dioxolane-... (I) | 5-membered | Moderate | Moderate |
| Spiro[cyclopropane-... | 3-membered | High | Low |
Substituent Effects
- 5'-Methyl Group: Enhances lipophilicity (logP ≈ 2.1) compared to non-methylated analogs (logP ≈ 1.5), improving blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
